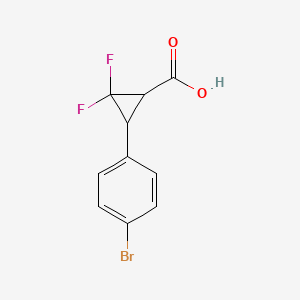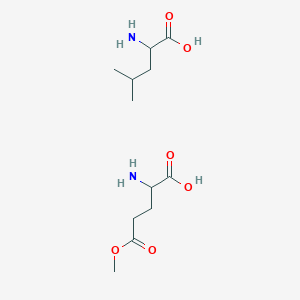![molecular formula C20H28N4O4 B12302659 Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-[5-(ヒドロキシメチル)-1-メチルトリアゾール-4-イル]-2-メチルピリジン-3-イル]オキシシクロヘキサン-1-カルボン酸イソプロピルは、化学、生物学、医学、産業など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、トリアゾール環、ピリジン環、シクロヘキサンカルボン酸基を含むユニークな構造を特徴とし、科学研究の興味深い対象となっています。
準備方法
合成経路および反応条件
3-[6-[5-(ヒドロキシメチル)-1-メチルトリアゾール-4-イル]-2-メチルピリジン-3-イル]オキシシクロヘキサン-1-カルボン酸イソプロピルの合成は、一般的に、トリアゾール環とピリジン環の形成、それに続くシクロヘキサンカルボン酸基とのカップリングを含む複数の手順を伴います。一般的な合成経路には次のようなものがあります。
トリアゾール環の形成: これは、アジドとアルキンの間のクリック反応によって達成できます。
ピリジン環の形成: これは、ハントツシュピリジン合成などのさまざまな方法を使用して合成できます。
カップリング反応: トリアゾール環とピリジン環は、鈴木-宮浦カップリング反応でパラジウム触媒などの試薬を使用してシクロヘキサンカルボン酸基とカップリングされます.
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を必要とする可能性があります。これには、生産プロセスを拡大するために、自動反応器や連続フロー化学技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
3-[6-[5-(ヒドロキシメチル)-1-メチルトリアゾール-4-イル]-2-メチルピリジン-3-イル]オキシシクロヘキサン-1-カルボン酸イソプロピルは、次のようなさまざまな化学反応を起こすことができます。
酸化: ヒドロキシメチル基は、過マンガン酸カリウムなどの酸化剤を使用してカルボン酸に酸化できます。
還元: この化合物は、水素化アルミニウムリチウムなどの還元剤を使用して還元できます。
置換: トリアゾール環とピリジン環は、適切な条件下で求電子剤または求核剤との置換反応を受けることができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
触媒: カップリング反応用パラジウム触媒。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシメチル基の酸化により、カルボン酸誘導体が生成されます。
科学研究での応用
3-[6-[5-(ヒドロキシメチル)-1-メチルトリアゾール-4-イル]-2-メチルピリジン-3-イル]オキシシクロヘキサン-1-カルボン酸イソプロピルは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: そのユニークな構造により、生化学プローブとしての可能性が調査されています。
医学: 抗菌活性や抗がん活性など、潜在的な治療的特性について検討されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-[6-[5-(ヒドロキシメチル)-1-メチルトリアゾール-4-イル]-2-メチルピリジン-3-イル]オキシシクロヘキサン-1-カルボン酸イソプロピルの作用機序は、特定の分子標的および経路との相互作用を伴います。トリアゾール環とピリジン環は、酵素や受容体と相互作用して、その活性を調節できます。この化合物は、DNAやタンパク質に結合することにより、細胞プロセスを阻害することもあり、遺伝子発現やタンパク質機能の変化につながります。
類似化合物の比較
類似化合物
- [5-アセチルオキシ-3-(ヒドロキシメチル)-2-オキソ-6-イソプロピルシクロヘキサ-3-エン-1-イル] 3-メチルブタノアート
- 4,7-ジメチル-1-イソプロピル-6-[3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシ-3,4,4a,5,6,8a-ヘキサヒドロ-1H-ナフタレン-2-オン
独自性
3-[6-[5-(ヒドロキシメチル)-1-メチルトリアゾール-4-イル]-2-メチルピリジン-3-イル]オキシシクロヘキサン-1-カルボン酸イソプロピルは、トリアゾール環、ピリジン環、シクロヘキサンカルボン酸基の組み合わせによってユニークです。このユニークな構造は、類似化合物に見られない特定の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- [5-Acetyloxy-3-(hydroxymethyl)-2-oxo-6-propan-2-ylcyclohex-3-en-1-yl] 3-methylbutanoate
- 4,7-dimethyl-1-propan-2-yl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,5,6,8a-hexahydro-1H-naphthalen-2-one
Uniqueness
Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate is unique due to its combination of a triazole ring, a pyridine ring, and a cyclohexane carboxylate group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
特性
分子式 |
C20H28N4O4 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H28N4O4/c1-12(2)27-20(26)14-6-5-7-15(10-14)28-18-9-8-16(21-13(18)3)19-17(11-25)24(4)23-22-19/h8-9,12,14-15,25H,5-7,10-11H2,1-4H3 |
InChIキー |
PYRSQORHSAQHOW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CO)OC3CCCC(C3)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)
![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)




![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)

